molecular formula C24H27NO6 B1240133 Mecinarone CAS No. 26225-59-2

Mecinarone

Cat. No.: B1240133
CAS No.: 26225-59-2
M. Wt: 425.5 g/mol
InChI Key: WKEFCGWXBSXUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mecinarone is a peripheral vasodilator known for its ability to improve blood flow by dilating blood vessels. It has been studied for its effects on peripheral and cerebral circulation without causing cardiac depression. This compound exhibits properties such as antibradykinin, antiserotonin, and antiaggregation, making it a compound of pharmacological interest .

Preparation Methods

The synthesis of mecinarone involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include aromatic compounds and functional groups necessary for the final structure.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound involves optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Mecinarone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more polar metabolites. This reaction is often facilitated by enzymes or chemical oxidizing agents.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. Conditions include specific pH levels, temperatures, and solvents to facilitate the reactions.

    Major Products: The major products formed from these reactions include O-desmethyl-mecinarone and other polar metabolites

Scientific Research Applications

Mecinarone has been studied for various scientific research applications:

Mechanism of Action

Mecinarone exerts its effects by targeting specific molecular pathways:

Comparison with Similar Compounds

Mecinarone can be compared with other vasodilators:

Properties

CAS No.

26225-59-2

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H27NO6/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5/h6-12,14H,13,15H2,1-5H3

InChI Key

WKEFCGWXBSXUOD-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC

Isomeric SMILES

CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC

Canonical SMILES

CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC

Key on ui other cas no.

26225-59-2

Related CAS

26270-59-7 (maleate[1:1])
52171-36-5 (oxalate[1:1])

Synonyms

mecinarone
mecinarone maleate (1:1)
mecinarone oxalate (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.